Tetrahydrodeoxycorticosterone

Description

Conceptualization as an Endogenous Neuroactive Steroid

Tetrahydrodeoxycorticosterone, also known as allotetrahydrocorticosterone (B1222781), is an endogenous neurosteroid. wikipedia.org The term "neurosteroid" was first introduced in the early 1980s to describe steroids that are synthesized within the brain. nih.govwfns.orgwikipedia.orgpsychiatrictimes.com This was a paradigm shift from the classical understanding of steroids as being produced solely by peripheral endocrine glands like the adrenals and gonads. wikipedia.org The closely related term "neuroactive steroid" refers to steroids that influence neuronal excitability, regardless of their site of synthesis. wikipedia.orgpsychiatrictimes.com THDOC fits both descriptions as it is synthesized in the brain and also produced peripherally, subsequently crossing the blood-brain barrier to exert its effects. wikipedia.orgncats.io

The conceptualization of THDOC as a neuroactive steroid stems from its rapid, non-genomic effects on neuronal function. nih.govfrontiersin.org Unlike traditional steroid hormones that act over longer periods by regulating gene expression, neuroactive steroids like THDOC can modulate neuronal activity within seconds to minutes. wfns.org This rapid action is primarily mediated through direct interactions with cell surface receptors, most notably ligand-gated ion channels. wikipedia.org

THDOC is a metabolite of the adrenal steroid deoxycorticosterone. wikipedia.org Its synthesis involves the sequential action of two enzymes: 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD). wikipedia.orgpnas.orgfrontiersin.org These enzymes are present not only in peripheral tissues but have also been identified in various brain regions, confirming the capacity for central nervous system synthesis of THDOC. pnas.orgmdpi.comresearchgate.net The presence of these steroidogenic enzymes in neurons and glial cells underscores the brain's intrinsic ability to produce its own modulators of neuronal function. pnas.orgresearchgate.net

The primary mechanism through which THDOC exerts its neuroactive effects is as a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. wikipedia.orgfrontiersin.orgmedchemexpress.com The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the central nervous system. nih.gov By enhancing the action of GABA, THDOC increases inhibitory neurotransmission, leading to sedative, anxiolytic, and anticonvulsant effects. wikipedia.org

Foundational Discoveries in Neurosteroidology Relevant to this compound

The field of neurosteroidology, and consequently our understanding of THDOC, is built upon several key discoveries. A pivotal moment was the discovery in the 1980s that certain steroid metabolites could rapidly modulate neuronal excitability by interacting with the GABA-A receptor. frontiersin.org Specifically, the 3α-hydroxy A-ring reduced metabolites of progesterone (B1679170) and deoxycorticosterone, namely allopregnanolone (B1667786) and THDOC, were identified as potent positive allosteric modulators of GABA-A receptor function. frontiersin.orgnih.gov This finding established a direct, non-genomic mechanism of action for these steroids, distinguishing them from the classical genomic actions of their parent hormones. frontiersin.org

Subsequent research focused on elucidating the specific sites and mechanisms of action. It was determined that neurosteroids like THDOC bind to a site on the GABA-A receptor that is distinct from the binding sites for GABA, benzodiazepines, and barbiturates. frontiersin.org This allosteric binding enhances the GABA-mediated chloride ion current, leading to hyperpolarization of the neuronal membrane and reduced excitability. frontiersin.org

Another critical area of discovery has been the identification of the enzymes responsible for neurosteroid synthesis within the brain. The localization of 5α-reductase and 3α-HSD in various brain regions provided concrete evidence for the de novo synthesis of neurosteroids like THDOC in the central nervous system. pnas.org These enzymes are found in principal output neurons, such as Purkinje cells and striatal medium spiny neurons, suggesting that neurosteroids can act in an autocrine or paracrine fashion to modulate neuronal circuits. pnas.org

Table 1: Key Milestones in Neurosteroidology Relevant to this compound

| Year of Discovery (Approximate) | Key Finding | Significance for THDOC Research |

|---|---|---|

| Early 1980s | Discovery of steroids synthesized within the brain, leading to the term "neurosteroid". nih.govwfns.orgwikipedia.orgpsychiatrictimes.com | Provided the conceptual framework for studying THDOC as a brain-derived modulator. |

| Mid-1980s | Identification of allopregnanolone and THDOC as potent positive allosteric modulators of the GABA-A receptor. frontiersin.orgnih.gov | Established the primary mechanism of action for THDOC's rapid effects on neuronal excitability. |

| Late 1980s/Early 1990s | Characterization of the distinct binding site for neurosteroids on the GABA-A receptor. frontiersin.org | Differentiated the action of THDOC from other GABA-A receptor modulators like benzodiazepines. |

| 1990s-2000s | Localization of neurosteroid-synthesizing enzymes (5α-reductase, 3α-HSD) in the brain. pnas.org | Confirmed the brain's capacity for de novo synthesis of THDOC. |

| 2000s-Present | Elucidation of the role of GABA-A receptor subunit composition, particularly the δ subunit, in neurosteroid sensitivity. frontiersin.orgjneurosci.org | Explained the high potency of THDOC at specific receptor subtypes and its role in tonic inhibition. |

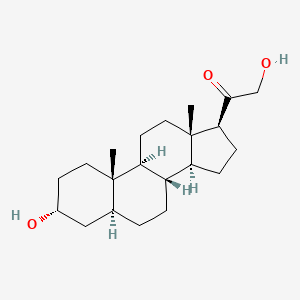

Structure

2D Structure

Properties

IUPAC Name |

2-hydroxy-1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKYBWRSLLXBOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862214 | |

| Record name | 3,21-Dihydroxypregnan-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

567-02-2 | |

| Record name | MLS002706541 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Molecular Mechanisms of Action and Receptor Pharmacology of Tetrahydrodeoxycorticosterone

Interaction with GABAA Receptors

The primary molecular target for the neuroinhibitory effects of THDOC is the GABAA receptor, a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the brain. THDOC belongs to a class of 3α-hydroxy ring A-reduced pregnane (B1235032) steroids that are known as potent positive allosteric modulators of GABAA receptor function. wikipedia.org

At nanomolar concentrations, which are considered physiologically relevant, THDOC acts as a positive allosteric modulator of GABAA receptors. wikipedia.orgnih.govnih.gov This means it binds to a site on the receptor that is distinct from the GABA binding site and enhances the receptor's response to GABA. frontiersin.orgnih.gov This potentiation of GABA-mediated currents is a hallmark of THDOC's action and contributes significantly to its neurodepressive effects. nih.gov

The modulatory effect of THDOC is characterized by an increase in the peak amplitude of GABA-evoked currents without a significant change in the GABA EC₅₀, which is the concentration of GABA required to elicit a half-maximal response. nih.govjneurosci.org This indicates that THDOC increases the efficacy of GABA at the receptor, rather than its binding affinity. nih.gov The mechanism underlying this enhancement involves an increase in both the channel opening frequency and the duration of channel opening. jneurosci.org Single-channel recordings have revealed that THDOC can introduce an additional, longer-lasting open state for the channel. jneurosci.org

Furthermore, THDOC has been shown to prolong the deactivation of GABAA receptor currents, which can significantly impact the time course of inhibitory postsynaptic currents (IPSCs). frontiersin.orgjneurosci.org The extent of this potentiation is concentration-dependent, with significant effects observed at concentrations of 100 nM and higher. jneurosci.org

Table 1: Effects of THDOC on GABAA Receptor Function

| Parameter | Effect of THDOC | Mechanism | Supporting Evidence |

|---|---|---|---|

| GABA-Evoked Current Amplitude | Increase | Positive allosteric modulation | Increased peak currents without change in GABA EC₅₀ nih.govjneurosci.org |

| Channel Opening | Increased frequency and duration | Introduction of a longer open state | Single-channel recording data jneurosci.org |

| Current Deactivation | Prolonged | Slower decay of inhibitory currents | Observed in whole-cell recordings frontiersin.orgjneurosci.org |

| GABA EC₅₀ | No significant change | Enhancement of GABA efficacy, not affinity | Concentration-response curve analysis nih.govjneurosci.org |

Neurosteroids like THDOC are believed to exert their effects on GABAA receptors by binding to specific sites within the transmembrane domains (TMDs) of the receptor subunits. nih.govnih.gov These binding sites are distinct from those for GABA, benzodiazepines, and barbiturates. nih.govjneurosci.org Evidence from site-directed mutagenesis and photolabeling studies suggests the existence of at least two putative neurosteroid binding sites. nih.gov

One proposed site is an intersubunit binding pocket located between the β and α subunits. nih.gov Another is an intrasubunit site within the α subunit. nih.gov Specific amino acid residues within these domains have been identified as critical for neurosteroid action. For example, residues in the first transmembrane domain (TM1) of the α₁ subunit, such as Q242, and in the second transmembrane domain (TM2) have been implicated in the potentiating effects of neurosteroids. physoc.orgelifesciences.org The binding of THDOC to these sites is thought to induce conformational changes in the receptor that facilitate channel opening and enhance the flow of chloride ions.

The modulatory effects of THDOC are highly dependent on the subunit composition of the GABAA receptor. nih.gov A significant body of evidence points to the particular importance of the δ (delta) subunit in conferring high sensitivity to neurosteroids. frontiersin.orgjneurosci.orgpnas.org Receptors containing the δ subunit, which are often located extrasynaptically and mediate tonic inhibition, are preferentially enhanced by THDOC. frontiersin.orgjneurosci.orgjneurosci.org

Studies comparing different receptor isoforms have consistently shown that the potentiation of GABA-evoked currents by THDOC is greatest for receptors containing the δ subunit in combination with α and β subunits (e.g., α1β3δ). nih.govjneurosci.org For example, α1β3δ receptor currents were enhanced by over 150% by a low concentration of THDOC, whereas currents from other isoforms were enhanced by only 15–50%. nih.gov This preferential modulation of δ-containing receptors is a key aspect of THDOC's pharmacology and suggests a specialized role in regulating tonic inhibitory tone in the brain. pnas.orgmedchemexpress.com

In contrast, the presence of a γ (gamma) subunit, typically found in synaptic receptors, can result in different modulatory profiles. For instance, at high GABA concentrations, THDOC can actually inhibit currents from α1β3γ2L receptors while continuing to potentiate currents from α1β3δ receptors. nih.govjneurosci.org This highlights the critical role of subunit composition in determining the nature and magnitude of THDOC's effects. While some early studies suggested that the presence of the δ subunit inhibited neurosteroid modulation, more recent and comprehensive research has established its role in enhancing sensitivity to neurosteroids like THDOC. nih.govnih.gov

Table 2: Subunit Specificity of THDOC Modulation

| Subunit Composition | Effect of THDOC | Location | Type of Inhibition |

|---|---|---|---|

| δ (delta) subunit-containing (e.g., α1β3δ) | High potentiation of GABA currents nih.govjneurosci.org | Extrasynaptic frontiersin.org | Tonic pnas.org |

| γ (gamma) subunit-containing (e.g., α1β3γ2L) | Moderate potentiation at low GABA concentrations; inhibition at high GABA concentrations nih.govjneurosci.org | Synaptic frontiersin.org | Phasic |

Emerging evidence suggests that the actions of THDOC are not limited to direct modulation of channel gating but may also involve longer-term effects on GABAA receptor expression and localization through mechanisms involving protein phosphorylation. The phosphorylation state of GABAA receptor subunits is a critical determinant of their trafficking to and stability at the cell surface. nih.gov

The modulatory effects of neurosteroids can be influenced by the phosphorylation state of the receptor. For instance, the activation of protein kinase C (PKC) has been shown to enhance the potentiating effect of THDOC on α1β2γ2L currents. mdpi.com Conversely, THDOC itself has been demonstrated to promote the phosphorylation of the α4 subunit, which can lead to an increased cell surface expression of GABAA receptors containing this subunit. researchgate.netresearchgate.net This suggests a feedback loop where THDOC can enhance its own effects by increasing the number of its target receptors on the neuronal membrane. These findings indicate that THDOC can exert both rapid, direct effects on channel function and slower, modulatory effects on receptor trafficking and expression. nih.gov

Cellular and Synaptic Consequences of Tetrahydrodeoxycorticosterone Action

Regulation of Neuronal Excitability and Inhibitory Postsynaptic Currents

THDOC potentiates GABA-A receptor function, enhancing the effects of GABA. This leads to an increase in the amplitude and duration of inhibitory postsynaptic potentials (IPSPs) nih.gov. In neocortical pyramidal neurons, a high concentration of THDOC was found to enhance the mean maximal synaptic conductance of the early, GABA-A receptor-mediated IPSP by over 700% nih.gov. This potentiation of GABAergic inhibition leads to a decrease in neuronal excitability. For example, in spinally-projecting parvocellular neurons of the hypothalamus, THDOC application reduced the spontaneous firing frequency of action potentials nih.govnih.gov.

The effect of THDOC on IPSCs is concentration-dependent. At lower concentrations, it primarily increases the duration of the IPSP, while higher concentrations can also increase its amplitude nih.gov. Specifically, THDOC has been shown to prolong the decay time of spontaneous IPSCs mdpi.com. This enhancement of inhibitory currents contributes to the sedative, anxiolytic, and anticonvulsant properties of THDOC researchgate.netwikipedia.org. The potentiation of GABA-A receptors by THDOC is particularly pronounced for receptors containing the δ subunit, which are often located extrasynaptically and mediate tonic inhibition jneurosci.org.

Table 1: Effects of this compound (THDOC) on Neuronal Excitability and Inhibitory Postsynaptic Currents (IPSCs)

| Parameter | Effect of THDOC | Neuronal Population | Reference |

|---|---|---|---|

| Spontaneous Action Potential Frequency | Decreased | Hypothalamic Parvocellular Neurons | nih.govnih.gov |

| Early IPSP Max Synaptic Conductance | Increased (>700%) | Neocortical Pyramidal Neurons | nih.gov |

| Late IPSP Max Synaptic Conductance | Increased (~400%) | Neocortical Pyramidal Neurons | nih.gov |

| Spontaneous IPSC Decay Time | Prolonged | General | mdpi.com |

| GABA-A Receptor Currents | Potentiated | General | nih.govnih.gov |

Effects on Synaptic Plasticity and Network Activity

This compound (THDOC) has been shown to influence synaptic plasticity, a fundamental process for learning and memory. Specifically, its effects on long-term potentiation (LTP), a cellular model of synaptic strengthening, have been investigated.

A study in the dentate gyrus of anesthetized rats found that intravenous administration of THDOC led to a significant decrease in both the excitatory postsynaptic potentials (EPSP) and the population spikes, which are components of the LTP response nih.gov. This suggests that THDOC can dampen the synaptic strengthening that underlies learning and memory formation in the hippocampus nih.gov. These findings have implications for understanding the neural processes associated with conditions like depression, where neurosteroid levels can be altered nih.govnih.gov.

Modulation of Intracellular Signaling Cascades

This compound (THDOC) exerts significant influence on neuronal function not only through direct allosteric modulation of membrane receptors but also by engaging and modulating various intracellular signaling cascades. These actions can lead to both rapid and sustained changes in neuronal excitability and synaptic plasticity. The primary mechanism through which THDOC influences intracellular signaling is intricately linked to its potentiation of GABAA receptor function, which is subject to regulation by protein kinases. Furthermore, emerging evidence suggests that THDOC, like other neurosteroids, may also impact calcium signaling and potentially other kinase pathways, thereby affecting a broad spectrum of cellular processes.

Protein Kinase C-Mediated Modulation

A substantial body of research has illuminated the critical role of Protein Kinase C (PKC) in modulating the effects of THDOC on GABAA receptors. This interaction is bidirectional, with PKC activity influencing the magnitude of THDOC's potentiation of GABAergic currents, and THDOC, in turn, affecting the phosphorylation state of GABAA receptor subunits in a PKC-dependent manner.

Activation of PKC has been demonstrated to enhance the potentiating effect of THDOC on GABAA receptors. Conversely, inhibition of PKC can reduce THDOC's efficacy. This suggests that the phosphorylation state of the GABAA receptor is a key determinant of its sensitivity to neurosteroids.

Detailed studies have revealed that THDOC can promote the PKC-dependent phosphorylation of specific GABAA receptor subunits. For instance, THDOC has been shown to increase the phosphorylation of the α4 subunit at serine 443 nih.gov. This phosphorylation event is significant as it promotes the insertion of α4-containing GABAA receptors into the neuronal membrane, leading to an enhancement of tonic inhibition nih.gov. This finding points to a mechanism by which THDOC can induce lasting changes in neuronal inhibition by altering the number of available extrasynaptic GABAA receptors.

Similarly, the phosphorylation of the β3 subunit at serines 408 and 409, which can be carried out by PKC among other kinases, is also implicated in the modulation of neurosteroid activity nih.gov. This reciprocal regulation, where PKC modulates THDOC's action and THDOC influences PKC-mediated phosphorylation, highlights a complex and dynamic interplay that fine-tunes GABAergic neurotransmission.

| Signaling Molecule | Modulation by THDOC | Experimental Model | Key Findings | References |

|---|---|---|---|---|

| Protein Kinase C (PKC) | Enhances THDOC potentiation of GABAA receptors | Recombinant α1β3γ2L GABAA receptors in HEK cells | Activation of PKC enhanced, while inhibition reduced, THDOC's potentiation of GABA responses. | jneurosci.org |

| GABAA Receptor α4 Subunit (at Serine 443) | Increased phosphorylation | Recombinant α4/β3 receptors in HEK cells and hippocampal slices | THDOC (100 nM) increased phosphorylation to 182.9% of control, an effect blocked by a PKC inhibitor. This led to increased membrane insertion of α4-containing receptors. | nih.gov |

| GABAA Receptor β3 Subunit (at Serines 408/409) | Phosphorylation at these sites influences neurosteroid sensitivity | General finding across multiple studies | Phosphorylation of these residues by kinases including PKC is a critical determinant for neurosteroid modulation. | nih.gov |

Modulation of Intracellular Calcium Signaling

Neurosteroids can also influence intracellular calcium (Ca2+) homeostasis, a critical aspect of neuronal signaling that governs a vast array of cellular processes, including neurotransmitter release, gene expression, and apoptosis. The sigma-1 (σ1) receptor, a molecular chaperone located at the endoplasmic reticulum, has been identified as a potential target for neurosteroids to modulate intracellular Ca2+ levels nih.gov.

Activation of the σ1 receptor by certain neurosteroids can trigger Ca2+ release from the endoplasmic reticulum via IP3 receptors and also promote Ca2+ influx through voltage-gated calcium channels nih.gov. This elevation in intracellular Ca2+ can subsequently activate a variety of downstream signaling cascades, including those involving PKC, Calcium/Calmodulin-dependent Kinase II (CaMKII), and the Extracellular signal-regulated Kinase (ERK) nih.gov. While the direct effects of THDOC on σ1 receptor-mediated Ca2+ signaling are still under investigation, the established role of other neurosteroids in this pathway suggests a potential mechanism by which THDOC could exert broader effects on neuronal function beyond the GABAA receptor.

Other Potential Signaling Cascades

The influence of neurosteroids on other key signaling pathways, such as the Mitogen-activated Protein Kinase (MAPK)/ERK and the Protein Kinase A (PKA)/cAMP Response Element-Binding Protein (CREB) pathways, is an area of active research. Some studies on other neurosteroids, such as allopregnanolone (B1667786) and DHEA, have shown that they can modulate the phosphorylation state of ERK, which is a critical regulator of neuronal plasticity and survival mdpi.com. However, direct evidence detailing the specific effects of THDOC on the MAPK/ERK pathway is currently limited.

Similarly, the PKA/CREB pathway is a fundamental cascade involved in learning, memory, and neuronal adaptation. While glucocorticoids are known to interact with this pathway, often through the glucocorticoid receptor, the direct impact of THDOC on CREB phosphorylation and subsequent gene transcription remains to be fully elucidated nih.gov.

Physiological and Neurobiological Roles of Endogenous Tetrahydrodeoxycorticosterone

Role in Neuroendocrine System Regulation

THDOC is a key modulator of the neuroendocrine system, particularly in the context of the body's response to stress. Its actions are intricately linked with the hypothalamic-pituitary-adrenal (HPA) axis, the central stress response system.

The HPA axis is the primary mediator of the neuroendocrine response to stress. This system involves the release of corticotropin-releasing hormone (CRH) from the hypothalamus, which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). ACTH, in turn, acts on the adrenal cortex to release glucocorticoids, such as cortisol in humans and corticosterone (B1669441) in rodents nih.gov. THDOC is deeply involved in regulating this cascade.

Activation of the HPA axis during stress enhances the synthesis of DOC from the adrenal glands, which then serves as a precursor for THDOC nih.gov. Plasma and brain levels of THDOC rise rapidly following acute stressors like foot shock or swim stress nih.govnih.gov. This stress-induced increase in THDOC is believed to be a homeostatic mechanism aimed at dampening the stress response nih.gov. By potentiating GABAergic inhibition, THDOC can help to restore normal HPA axis function following a stressful event nih.gov. For instance, pretreatment with THDOC has been shown to decrease the stress-induced rise in ACTH and cortisol frontiersin.org. However, under conditions of chronic stress, the synthesis of THDOC may be diminished, potentially leading to impaired negative feedback regulation of the HPA axis and contributing to its hyperactivity nih.gov.

Table 1: THDOC's Influence on HPA Axis Components

| Component | THDOC's Primary Action | Effect |

|---|---|---|

| CRH Neurons | Modulates activity | Can be inhibitory or excitatory depending on conditions jneurosci.orgnih.govnih.gov |

| ACTH Release | Inhibitory | Reduces stress-induced secretion nih.govfrontiersin.org |

| Glucocorticoids | Inhibitory | Contributes to negative feedback to reduce levels nih.gov |

Influence on Corticotropin-Releasing Hormone (CRH) Neuronal Function

CRH neurons in the paraventricular nucleus (PVN) of the hypothalamus are the apex of the HPA axis, and their activity is tightly controlled by inhibitory inputs, primarily from GABAergic interneurons nih.govnih.gov. THDOC directly influences these neurons. Research demonstrates that CRH neurons are modulated by THDOC acting on δ subunit-containing GABA-A receptors jneurosci.orgnih.govnih.gov.

THDOC is an integral part of the negative feedback loop that regulates the HPA axis. The stress-induced increase in glucocorticoids and neurosteroid precursors from the adrenal cortex leads to elevated THDOC levels iomcworld.com. This rise in THDOC enhances GABAergic inhibition in the hypothalamus and other brain regions that control the HPA axis, which in turn suppresses CRH and ACTH release, ultimately reducing glucocorticoid production and helping to terminate the stress response nih.govfrontiersin.org.

This feedback mechanism is crucial for maintaining homeostasis. Diminished neurosteroid availability, as may occur with chronic stress, can impair this negative feedback, leading to a dysregulated and overactive HPA axis nih.gov. The physiological response to stress is influenced by THDOC's effect on the paraventricular nucleus in the hypothalamus, which controls both the HPA and gonadal axes iomcworld.comresearchgate.net. Furthermore, evidence suggests that neurosteroids like THDOC can interact with steroid receptors after oxidation, potentially influencing gene transcription of hormones like CRH iomcworld.com.

Contributions to Brain Function and Behavioral Modulation

The body's response to stress is a complex process involving rapid physiological and behavioral adjustments to cope with a perceived threat, a state known as the "fight or flight" response youtube.comkhanacademy.org. THDOC plays a critical role in modulating this response. Acute stress triggers a rapid increase in the synthesis and release of THDOC in both the plasma and the brain nih.govnih.gov. Plasma THDOC levels can increase from a basal range of 1-5 nM to 15-30 nM following acute stress nih.gov.

This surge in THDOC levels is considered an adaptive mechanism to counteract the heightened neuronal excitability associated with stress researchgate.netnih.gov. By acting as a positive allosteric modulator of GABA-A receptors, THDOC enhances inhibitory neurotransmission, producing anxiolytic (anxiety-reducing) and sedative effects that help to buffer the impact of the stressor wikipedia.orgresearchgate.netiomcworld.com. The synthesis of THDOC from DOC, which is increased during stress, is a key pathway through which the body adapts to acute challenges jneurosci.orgnih.gov. Blocking the synthesis of neurosteroids like THDOC has been shown to prevent the physiological and behavioral adaptation to stress, highlighting their essential role in this process jneurosci.orgnih.gov.

Table 2: Effects of THDOC on Stress-Related Parameters in Animal Models

| Parameter | Effect of Increased THDOC | Mechanism of Action |

|---|---|---|

| Anxiety-like Behavior | Decreased | Potentiation of GABA-A receptor function wikipedia.orgresearchgate.net |

| Seizure Threshold | Increased | Enhanced GABAergic inhibition jneurosci.orgnih.gov |

| HPA Axis Activity | Modulated/Inhibited | Negative feedback on CRH and ACTH release nih.govfrontiersin.org |

Neurobiological Insights into Mood State Regulation

Alterations in the levels and function of THDOC have been strongly implicated in the neurobiology of mood disorders, such as depression and anxiety wikipedia.orgnih.gov. Given its anxiolytic properties, it is hypothesized that dysregulation in the THDOC system could contribute to the pathophysiology of these conditions researchgate.netfrontiersin.org.

In patients with major depression, plasma concentrations of THDOC have been found to be higher, while levels of another key neurosteroid, allopregnanolone (B1667786), are often reduced nih.gov. This suggests a potential imbalance in neurosteroid profiles in depressive states. Furthermore, some antidepressant treatments have been associated with a normalization of these neurosteroid levels, with decreases in THDOC and increases in allopregnanolone nih.gov. The link between THDOC, stress, and mood is further supported by findings that chronic stress, a major risk factor for depression, can lead to reduced brain and plasma concentrations of neurosteroids and alter the neurosteroid response to acute stressors nih.govnih.gov. These changes can lead to a state of GABA-A receptor dysfunction, potentially underlying the mood disturbances seen in stress-related psychiatric disorders nih.gov.

Involvement in Sleep Regulation Mechanisms

This compound (THDOC) has been identified as a significant modulator of sleep, primarily through its action on the GABA-A receptor complex. taylorandfrancis.comwikipedia.org Research indicates that THDOC, a metabolite of the adrenal steroid deoxycorticosterone, possesses hypnotic properties similar to other neurosteroids and benzodiazepines. nih.govrug.nl Its primary mechanism involves the positive allosteric modulation of GABA-A receptors, which enhances the inhibitory effects of the neurotransmitter GABA, a key process in sleep regulation. nih.govrug.nlnih.govnih.gov

Studies in animal models have demonstrated that administration of THDOC can significantly alter sleep architecture. Specifically, it has been shown to shorten sleep latency, the time it takes to fall asleep. nih.govrug.nl Furthermore, THDOC dose-dependently lengthens non-REM (NREM) sleep episodes and promotes a transitional state between NREM and REM sleep known as pre-REMS. nih.govrug.nl Electroencephalogram (EEG) analysis following THDOC administration reveals a decrease in low-frequency activity and an increase in spindle and higher frequency bands, a profile that closely resembles the effects of the related neurosteroid allopregnanolone and benzodiazepine (B76468) hypnotics. nih.govrug.nl This suggests a common mechanism of action centered on enhancing GABAergic inhibition in the central nervous system. nih.govrug.nl

While the precursor, deoxycorticosterone (DOC), does not substantially affect the sleep EEG on its own, its metabolism into THDOC is thought to be a potential pathway for hypnotic effects. nih.gov However, studies have not fully supported the idea that a low dose of DOC acts as a simple prodrug for THDOC in sleep regulation. nih.gov The collective evidence suggests that THDOC is an endogenous compound with a direct role in promoting and modulating sleep states. taylorandfrancis.com

| Sleep Parameter | Observed Effect | Mechanism | Supporting Evidence |

|---|---|---|---|

| Sleep Latency | Shortened / Reduced | Positive allosteric modulation of GABA-A receptors | taylorandfrancis.comnih.govrug.nl |

| Non-REM (NREM) Sleep | Lengthened episodes, enhanced Slow-Wave Sleep (SWS) | Enhancement of GABAergic inhibition | taylorandfrancis.comnih.govrug.nl |

| Pre-REMS (Transitional State) | Selectively promoted | Modulation of sleep stage transitions | nih.govrug.nl |

| EEG Spectral Analysis (NREM) | Attenuation of low-frequency activity, elevation in spindle and higher frequency bands | Similar profile to benzodiazepines and allopregnanolone | nih.govrug.nl |

Neurodevelopmental Processes and Long-Term Behavioral Outcomes

Neurosteroids, including THDOC, play a crucial role during neurodevelopment. tandfonline.comprinceton.edu These compounds are synthesized within the central nervous system and exert their effects by binding to neurotransmitter receptors, such as the GABA-A receptor. tandfonline.comprinceton.edufrontiersin.org The developing brain is particularly sensitive to hormonal signals, and exposure to neurosteroids during critical perinatal periods can have lasting effects on neurocircuitry and behavior.

Research has shown that stressful experiences during early life can lead to long-term alterations in behavioral and neuroendocrine functions, including increased anxiety and a dysregulated stress response. jci.org Studies involving neonatal rats have demonstrated that THDOC can exert persistent stress-protective effects. jci.org When administered to rat pups concurrently with the stress of maternal separation, THDOC was found to attenuate the long-term consequences of this early-life adversity. jci.org Specifically, neonatal THDOC treatment prevented the development of increased anxiety, an exaggerated adrenocortical response to stress, and impaired glucocorticoid feedback in adulthood. jci.org

Furthermore, the early-life stress-induced changes in the gene expression of corticotropin-releasing hormone (CRH) in the hypothalamus and glucocorticoid receptors in the hippocampus were abolished in rats that received THDOC during the neonatal period. jci.org These findings suggest that THDOC can produce long-lasting changes in the neurochemical substrates that regulate anxiety and stress, highlighting its importance in neurodevelopmental programming and its potential to influence long-term behavioral outcomes. jci.org While antenatal corticosteroids are used clinically, their long-term neurocognitive and psychological outcomes in children can vary depending on the gestational age at birth, suggesting a complex interplay between steroid exposure and developmental stage. ffntest.comnih.govplos.orgnih.gov

Peripheral Physiological Functions of this compound

Mineralocorticoid Activity and Electrolyte Homeostasis Research

Mineralocorticoids are a class of steroid hormones that primarily regulate salt and water balance in the body. wikipedia.org The principal endogenous mineralocorticoid is aldosterone, which acts on the kidneys to increase sodium reabsorption and potassium secretion, thereby influencing blood pressure and volume. wikipedia.org

Research evaluating the mineralocorticoid activity of various steroids has shown that this compound (also known as 5α-dihydro-11-deoxycorticosterone) possesses distinct mineralocorticoid properties. drugbank.com In a bioassay using adrenalectomized rats, the urinary sodium-to-potassium (Na:K) ratio was used as an index of mineralocorticoid activity. drugbank.com The study found that THDOC exerted a clear, though less potent, mineralocorticoid effect compared to its precursors. drugbank.com

The potency of THDOC was found to be roughly equivalent to that of 11-deoxycorticosterone, another mineralocorticoid, but significantly less than that of aldosterone. drugbank.com This research indicates that while the reduction of the 4,5-double bond in the steroid's A-ring generally diminishes mineralocorticoid activity, THDOC retains a functional capacity to influence electrolyte balance. drugbank.com This suggests a potential peripheral role for THDOC in modulating sodium and potassium homeostasis, separate from its well-documented actions within the central nervous system.

Metabolic Pathways and Enzymology of Tetrahydrodeoxycorticosterone

Major Metabolic Transformations of Tetrahydrodeoxycorticosterone

This compound (THDOC) is an endogenous neurosteroid synthesized from the adrenal steroid hormone deoxycorticosterone (DOC). wikipedia.org The metabolic transformation of DOC into THDOC involves a series of reduction reactions. The primary pathway begins with the conversion of progesterone (B1679170) to 11-deoxycorticosterone (DOC) by the enzyme CYP21A2. nih.gov

From DOC, the synthesis of THDOC proceeds through two main enzymatic steps. First, the A-ring of DOC is reduced, a process that can result in two different stereoisomers depending on the enzyme involved. The formation of allotetrahydrocorticosterone (B1222781) (3α,5α-THDOC) involves the action of 5α-reductase. wikipedia.org Alternatively, the formation of 3α,5β-tetrahydrodeoxycorticosterone involves 5β-reductase (AKR1D1). nih.gov Following this initial reduction, a subsequent reduction of the 3-keto group is catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD), yielding the final THDOC molecule. wikipedia.org

Therefore, the major metabolic transformation is the conversion from its precursor, deoxycorticosterone, through intermediate metabolites to the final tetrahydro- form. This pathway is a critical part of steroid biosynthesis and metabolism in the body. nih.gov

Enzymatic Activity Profiling in this compound Metabolism

The biosynthesis of this compound (THDOC) from its precursor, deoxycorticosterone (DOC), is governed by the activity of specific steroidogenic enzymes. nih.gov The expression and activity of these enzymes determine the rate and quantity of THDOC production. nih.gov Two primary enzymes are responsible for the conversion of DOC to its tetrahydro- metabolites. wikipedia.orgnih.gov

The key enzymes in this metabolic pathway are:

5α-reductase: This enzyme catalyzes the reduction of the double bond at the C5 position of the steroid A-ring, leading to the formation of a 5α-dihydro intermediate. wikipedia.org

5β-reductase (AKR1D1): This enzyme preferentially catalyzes the 5β-reduction of DOC, leading to the formation of a 5β-dihydro intermediate. nih.gov

3α-hydroxysteroid dehydrogenase (3α-HSD): This enzyme acts on the 3-keto group of the dihydro-intermediate, reducing it to a 3α-hydroxyl group, which is the final step in the formation of THDOC. wikipedia.org

The sequential action of these enzymes ensures the stereospecific production of different THDOC isomers. The pathway for 3α,5α-THDOC involves 5α-reductase followed by 3α-HSD, while the pathway for 3α,5β-THDOC involves 5β-reductase followed by 3α-HSD. wikipedia.orgnih.gov

| Enzyme | Action | Substrate | Product |

|---|---|---|---|

| 5α-reductase | Reduces the C4-C5 double bond | Deoxycorticosterone (DOC) | 5α-dihydrodeoxycorticosterone |

| 5β-reductase (AKR1D1) | Reduces the C4-C5 double bond | Deoxycorticosterone (DOC) | 5β-dihydrodeoxycorticosterone |

| 3α-hydroxysteroid dehydrogenase (3α-HSD) | Reduces the 3-keto group | 5α-dihydrodeoxycorticosterone or 5β-dihydrodeoxycorticosterone | 3α,5α-THDOC (Allotetrahydrocorticosterone) or 3α,5β-THDOC |

Interplay with Gut Microbiome in Steroid Biotransformation

The gut microbiome plays a significant role in steroid hormone metabolism, including the biotransformation of precursors to THDOC. nih.govnih.gov Research has demonstrated that mixed cultures of human fecal flora can directly metabolize deoxycorticosterone (DOC). asm.org In these anaerobic environments, gut bacteria can convert DOC into various metabolites, including 3α,21-dihydroxy-5β-pregnan-20-one (THDOC) and 3α-hydroxy-5β-pregnan-20-one (pregnanolone). asm.org

This microbial conversion process is influenced by the composition of the gut microbiota and the environmental conditions within the gut. asm.org The 21-dehydroxylation of corticosteroids is a key transformation carried out by specific gut bacteria, such as Eggerthella lenta and Gordonibacter pamelaeae, transforming them into progestins. psu.edu

Recent studies have focused on identifying the specific bacterial enzymes responsible for these transformations. Families of enzymes, including Δ4-3-ketosteroid 5β-reductases, have been identified in common human gut bacteria. nih.govbiorxiv.org These microbial enzymes are capable of converting various steroid hormones into their 5β-reduced derivatives, a critical step in the formation of one of the main isomers of THDOC. nih.govbiorxiv.org The presence and activity of these enzymes within the gut microbiome indicate a direct mechanism through which our resident bacteria can modulate the pool of active neurosteroids in the body, linking gut health to hormonal and neurological balance. nih.govbiorxiv.org

Advanced Research Methodologies for Tetrahydrodeoxycorticosterone Studies

In Vitro Experimental Paradigms

In vitro methodologies provide a controlled environment to investigate the direct effects of THDOC on neuronal function and its interaction with specific molecular targets.

Electrophysiological Assessment in Cultured Neurons and Brain Slice Preparations

Electrophysiological techniques are fundamental in understanding how THDOC modulates neuronal excitability. Studies using whole-cell voltage-clamp recordings in cultured hypothalamic neurons from rats have demonstrated that THDOC can modulate GABA-activated chloride (Cl-) currents. nih.gov At higher concentrations (100 nM–1 μM), THDOC can directly induce small inward currents, while also affecting spontaneous inhibitory postsynaptic currents (IPSCs). nih.gov

Brain slice preparations offer the advantage of studying neurons within a relatively intact local circuit. In coronal slices of the rat hypothalamus containing the paraventricular nucleus (PVN), THDOC has been shown to inhibit the activity of pre-sympathetic parvocellular neurons. nih.gov This inhibitory effect is achieved through the potentiation of postsynaptic activity of endogenously released GABA. nih.gov These brain slice experiments, often conducted at physiological temperatures (34–36°C), allow for the detailed characterization of THDOC's influence on specific neuronal populations. nih.gov

| Preparation Type | Key Findings | Reference |

| Cultured Rat Hypothalamic Neurons | THDOC bidirectionally modulates GABA-activated Cl⁻ currents and can induce small inward currents at higher concentrations. | nih.gov |

| Rat Hypothalamic Brain Slices (PVN) | THDOC inhibits pre-sympathetic parvocellular neurons by potentiating postsynaptic GABA activity. | nih.gov |

Recombinant Receptor Systems for Functional and Pharmacological Characterization

To dissect the specific molecular targets of THDOC, researchers utilize recombinant receptor systems, typically in heterologous expression systems like HEK-293 cells or Xenopus oocytes. This approach allows for the functional and pharmacological characterization of THDOC's interaction with specific GABAA receptor subunit compositions. nih.gov

It is well-established that the subunit composition of the GABAA receptor significantly influences its sensitivity to neurosteroids. nih.govnih.gov Studies have revealed that the presence of the δ (delta) subunit, in particular, confers increased sensitivity to neurosteroid modulation. nih.govjneurosci.org For instance, research has shown that potentiation of GABAA receptor currents by THDOC is greatest for the α1β3δ isoform compared to isoforms containing the γ2L subunit. nih.govjneurosci.org These recombinant systems are crucial for determining how specific subunits contribute to the nuanced effects of THDOC on GABAA receptor function, including alterations in gating and desensitization kinetics. nih.govjneurosci.org

Preclinical In Vivo Models

Preclinical in vivo models, primarily in rodents, are indispensable for understanding the physiological and behavioral effects of THDOC in a whole-organism context.

Mechanistic Studies in Rodent Models of Neuroendocrine and Behavioral Phenomena

Rodent models are extensively used to investigate the role of THDOC in neuroendocrine regulation and behavior, particularly in response to stress. tandfonline.comprinceton.edu Acute stressors, such as a forced swim test, have been shown to cause a rapid and significant elevation of THDOC levels in the rodent brain and plasma. tandfonline.comprinceton.edu

Studies have demonstrated that neonatal treatment of rats with THDOC can counteract the long-term behavioral and neuroendocrine consequences of adverse early life events, such as maternal separation. nih.govjci.org These consequences include increased anxiety, an exaggerated stress response, and altered gene transcription for corticotropin-releasing hormone (CRH) and glucocorticoid receptors. nih.govjci.org Furthermore, THDOC has demonstrated anticonvulsant activity in various animal seizure models, including the pentylenetetrazol (PTZ) and amygdala-kindling models. nih.gov These in vivo studies provide strong evidence for the stress-protective and anticonvulsant properties of THDOC.

| Rodent Model | Phenomenon Studied | Key Findings | Reference |

| Neonatal Rats (Maternal Separation) | Early Life Stress | THDOC treatment attenuates long-term behavioral and neuroendocrine alterations. | nih.govjci.org |

| Mice (PTZ-induced Seizures) | Seizure Susceptibility | THDOC exhibits protective effects against seizures. | nih.gov |

| Mice (Amygdala-Kindling) | Epilepsy Model | THDOC demonstrates anticonvulsant activity against kindled seizures. | nih.gov |

Genetic Models (e.g., Subunit Knockouts) for Elucidating Receptor-Specific Actions

To confirm the receptor-specific actions of THDOC observed in recombinant systems, researchers employ genetic models, such as mice with specific GABAA receptor subunit knockouts. A key example is the use of mice deficient in the GABAA receptor δ subunit. nih.gov These knockout mice have shown attenuated behavioral responses to systemic administration of neurosteroids, providing in vivo evidence that the δ subunit is a critical determinant of neurosteroid sensitivity. nih.gov This integration of genetic models with behavioral paradigms is crucial for validating the physiological relevance of findings from in vitro studies.

Biochemical and Molecular Biological Techniques

A variety of biochemical and molecular biological techniques are essential for understanding the synthesis, metabolism, and downstream effects of THDOC. The biosynthesis of THDOC from deoxycorticosterone involves the sequential action of two key enzymes: 5α-reductase and 3α-hydroxysteroid oxidoreductase (3α-HSOR). wikipedia.orgnih.govnih.gov

Biochemical techniques are employed to study these enzymatic conversions. For instance, the use of specific inhibitors like finasteride (B1672673) (for 5α-reductase) and indomethacin (B1671933) (for 3α-HSOR) in preclinical models helps to elucidate the role of these enzymes in the anticonvulsant effects of THDOC's precursor, deoxycorticosterone (DOC). nih.gov

Molecular biology techniques, such as in situ hybridization or quantitative polymerase chain reaction (qPCR), are used to measure changes in the mRNA expression of genes encoding for GABAA receptor subunits, corticotropin-releasing hormone (CRH), and glucocorticoid receptors in response to THDOC administration or stress. nih.govjci.org These techniques provide insights into the transcriptional regulatory effects of neurosteroids and their impact on the neuroendocrine stress axis. jci.org

| Technique | Application in THDOC Research | Key Insights |

| Enzyme Inhibition | Studying the biosynthesis of THDOC from DOC. | Confirms the roles of 5α-reductase and 3α-HSOR in THDOC synthesis and its physiological effects. |

| In Situ Hybridization / qPCR | Measuring mRNA levels of target genes (e.g., CRH, GABAA receptor subunits). | Reveals transcriptional regulatory effects of THDOC on stress-related and receptor genes. |

Quantitative Receptor Binding Assays

Quantitative receptor binding assays are fundamental in determining the affinity and specificity of THDOC for its primary molecular target, the GABA-A receptor. These assays are crucial for understanding the potency and mechanism of action of this neurosteroid.

Radioligand binding assays are a gold standard for measuring the affinity of a ligand for its receptor. creative-bioarray.com These assays typically involve the use of a radioactively labeled form of a ligand that binds to the receptor of interest. By competing the binding of the radiolabeled ligand with increasing concentrations of an unlabeled ligand, such as THDOC, the binding affinity of the unlabeled ligand can be determined. There are three main types of radioligand binding assays: saturation, competition, and kinetic assays. creative-bioarray.com

Saturation binding assays are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radiolabeled ligand. This allows for the determination of the equilibrium dissociation constant (Kd), a measure of the ligand's binding affinity, and the maximum number of binding sites (Bmax) in the tissue. creative-bioarray.com

Competition binding assays are used to determine the affinity of an unlabeled compound (the competitor), such as THDOC, for a receptor. creative-bioarray.comnih.gov In these experiments, a fixed concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50. The equilibrium dissociation constant (Ki) of the competitor can then be calculated from the IC50 value using the Cheng-Prusoff equation. nih.gov

Kinetic binding assays measure the rates of association and dissociation of a radioligand with its receptor, providing further insight into the binding interaction. creative-bioarray.com These assays are instrumental in optimizing the conditions for equilibrium binding assays.

| Parameter | Description | Assay Type |

|---|---|---|

| Kd (Equilibrium Dissociation Constant) | Concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity. | Saturation Assay |

| Bmax (Maximum Number of Binding Sites) | Total concentration of receptors in the sample. | Saturation Assay |

| IC50 (Half Maximal Inhibitory Concentration) | Concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. | Competition Assay |

| Ki (Inhibition Constant) | The binding affinity of a competing ligand. Calculated from the IC50. | Competition Assay |

Analysis of Gene and Protein Expression Related to Tetrahydrodeoxycorticosterone Synthesis and Action

Understanding the regulation of THDOC's synthesis and its effects at a cellular level requires the analysis of gene and protein expression. THDOC is synthesized from deoxycorticosterone through the actions of 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD). wikipedia.org Its primary site of action is the GABA-A receptor, a complex composed of multiple subunits. taylorandfrancis.com

The expression levels of the genes encoding the enzymes responsible for THDOC synthesis, as well as the subunits of the GABA-A receptor, can be quantified using techniques such as quantitative polymerase chain reaction (qPCR). This method allows for the measurement of messenger RNA (mRNA) levels, providing an indication of gene activity.

At the protein level, techniques like Western blotting can be used to quantify the amount of specific proteins, such as 5α-reductase, 3α-HSD, and GABA-A receptor subunits, in a given tissue sample. The steroidogenic acute regulatory (StAR) protein and cytochrome P450scc are also crucial for the initial steps of neurosteroid synthesis. taylorandfrancis.com The expression level of StAR is a key indicator of the rate of steroid production. frontiersin.org

Genetic analysis across different strains of mice, such as through quantitative trait loci (QTL) analysis, can identify chromosomal regions associated with variations in THDOC levels. vcu.edunih.gov This approach helps in identifying genes that regulate the synthesis of THDOC and its precursors. nih.govplos.org Such studies have revealed correlations between DOC levels and networks of genes involved in neuronal function, immune pathways, and steroid metabolism. nih.govplos.org

| Molecule | Function | Relevance to THDOC |

|---|---|---|

| 5α-reductase (SRD5A) | Enzyme | Catalyzes the conversion of deoxycorticosterone to 5α-dihydrodeoxycorticosterone. |

| 3α-hydroxysteroid dehydrogenase (AKR1C) | Enzyme | Catalyzes the conversion of 5α-dihydrodeoxycorticosterone to THDOC. |

| GABA-A Receptor Subunits (e.g., GABRA1) | Receptor Component | Forms the ion channel that THDOC modulates. The subunit composition influences the sensitivity to THDOC. taylorandfrancis.com |

| Steroidogenic Acute Regulatory (StAR) Protein | Transport Protein | Mediates the rate-limiting step in steroidogenesis, the transport of cholesterol into the mitochondria. frontiersin.org |

| Cytochrome P450scc (CYP11A1) | Enzyme | Catalyzes the conversion of cholesterol to pregnenolone, a key precursor for all steroid hormones. taylorandfrancis.com |

Enzyme Activity and Kinetic Studies in Steroid Metabolism

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions and the factors that influence them. wikipedia.org Understanding the kinetics of the enzymes involved in THDOC metabolism is essential for comprehending its synthesis and degradation. The primary enzymes in the synthesis of THDOC are 5α-reductase and 3α-hydroxysteroid dehydrogenase.

Kinetic studies of these enzymes involve measuring the reaction rate under varying substrate concentrations. This allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). wikipedia.org The Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for its substrate. wikipedia.org

These studies can reveal the catalytic mechanism of an enzyme and how its activity is regulated. wikipedia.org For example, a kinetic model has been established for the reversible catalytic function of 3α-HSD, which follows an ordered bi-bi mechanism where the cofactor binds first. nih.gov Such models help in predicting how changes in cofactor and substrate concentrations will affect the rate of THDOC synthesis. nih.gov

Enzyme activity assays can be performed using purified enzymes, cell-free extracts, or in whole cells. mdpi.com The activity is often measured spectrophotometrically by monitoring the change in absorbance of a substrate or product over time. mdpi.com These assays are critical for screening potential inhibitors or activators of the enzymes involved in THDOC metabolism.

| Parameter | Description |

|---|---|

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with substrate. |

| Km (Michaelis Constant) | The substrate concentration at which the reaction velocity is half of Vmax. It reflects the affinity of the enzyme for the substrate. wikipedia.org |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. |

| kcat/Km (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate into product. |

Analytical Chemistry Approaches in this compound Research

The accurate and sensitive quantification of THDOC in biological matrices is a significant challenge due to its low physiological concentrations and the presence of numerous other structurally similar steroids. Advanced analytical techniques are therefore indispensable for reliable measurement.

Advanced Chromatographic and Mass Spectrometric Techniques for Quantification in Biological Samples

Hyphenated chromatography techniques coupled with mass spectrometry have become the methods of choice for the quantification of steroids in biological samples. austinpublishinggroup.com These methods offer high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of THDOC in complex matrices such as plasma, serum, and brain tissue. austinpublishinggroup.com

Gas chromatography-mass spectrometry (GC-MS) has been a standard tool for steroid analysis for decades. nih.gov It provides high reproducibility and sensitivity, and extensive mass spectral libraries are available for compound identification. nih.gov However, GC-MS often requires derivatization of the steroids to increase their volatility.

Liquid chromatography-mass spectrometry (LC-MS), and particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a powerful alternative. austinpublishinggroup.comresearchgate.net LC-MS/MS offers excellent sensitivity and specificity and can often analyze steroids without the need for derivatization. waters.com The use of techniques like electrospray ionization (ESI) allows for the analysis of a wide range of steroids and their conjugates. nih.gov

These advanced analytical methods are crucial for pharmacokinetic studies, clinical research, and understanding the physiological and pathological roles of THDOC. waters.com They enable the simultaneous measurement of multiple steroids, providing a comprehensive profile of the steroidogenic pathways. endocrine-abstracts.org

| Technique | Advantages | Disadvantages |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | High reproducibility, high sensitivity, extensive spectral libraries. nih.gov | Often requires derivatization. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity, high selectivity, can analyze a wide range of compounds without derivatization. austinpublishinggroup.comwaters.com | Matrix effects can be a concern. |

Use of Labeled Tracers in Metabolic Pathway Elucidation

The elucidation of the metabolic pathways of THDOC, including its synthesis and degradation, is greatly facilitated by the use of labeled tracers. Stable isotope labeling, in conjunction with mass spectrometry, is a powerful technique for tracing the fate of molecules in biological systems. nih.gov

In this approach, a precursor molecule is synthesized with one or more atoms replaced by a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). This labeled precursor is then introduced into a biological system, such as a cell culture or a whole animal. The labeled atoms act as a tag, allowing researchers to follow the metabolic conversion of the precursor into its various downstream metabolites.

By analyzing the mass spectra of the metabolites, the incorporation of the stable isotopes can be detected and quantified. This provides direct evidence for the metabolic pathway and allows for the measurement of metabolic flux. This technique is invaluable for understanding the dynamics of steroidogenesis and how it is affected by various physiological or pathological conditions.

The use of labeled tracers helps to overcome the challenges of in vitro quantification, such as chromatographic coelutions and ion suppression, by providing a reliable internal standard for mass spectrometric analysis. nih.gov

Q & A

What are the primary molecular targets of THDOC in neurological research, and how are they studied experimentally?

THDOC primarily targets two systems:

- Mineralocorticoid receptors (MRs): As a high-affinity agonist, THDOC modulates electrolyte balance, renal function, and cardiovascular regulation via genomic pathways .

- GABAA receptors: THDOC acts as a potent positive allosteric modulator (PAM), enhancing chloride currents in a dose-dependent manner. This non-genomic effect is studied using whole-cell voltage-clamp recordings in cultured neurons (e.g., hypothalamic or hippocampal neurons) to measure GABA-evoked currents .

Methodological Note:

- For MR studies, use luciferase reporter assays or qPCR to quantify transcriptional activation of target genes (e.g., SGK1).

- For GABAA receptor studies, combine patch-clamp electrophysiology with pharmacological blockers (e.g., bicuculline) to isolate GABAergic currents .

What in vitro models are validated for investigating THDOC's neuroactive properties?

Common models include:

- Primary neuronal cultures: Rat hypothalamic or hippocampal neurons are cultured to study spontaneous inhibitory postsynaptic currents (IPSCs) and GABAA receptor kinetics. High-density cultures enhance synaptic activity, facilitating analysis of THDOC’s bidirectional effects .

- Brain slice preparations: Paraventricular nucleus (PVN) slices with retrograde-labeled neurons allow targeted electrophysiological recordings of pre-sympathetic neurons .

Experimental Design Tip:

- Validate neuronal viability via action potential generation and input resistance measurements (e.g., −70 ± 4 mV spike amplitude in hypothalamic cultures) .

How does THDOC exhibit bidirectional modulation of GABAA receptor-mediated currents, and how should researchers address this in experimental design?

THDOC’s effects are concentration-dependent:

- Enhancement (100 nM–1 µM): Increases GABA-evoked Cl<sup>−</sup> currents by 115–180% via prolonged channel opening .

- Inhibition (10 nM): Reduces currents to 80% of baseline, likely via desensitization mechanisms .

Data Contradiction Analysis:

- Dose-response curves are critical. For example, 10 nM THDOC inconsistently affects thalamocortical neurons compared to hippocampal cells, suggesting regional receptor subunit variability (e.g., α4β3δ vs. α1β2γ2 subtypes) .

- Recommendation: Pre-test THDOC concentrations in pilot studies and include within-subject controls to normalize responses .

What advanced methodologies resolve THDOC’s neuroprotective mechanisms in neurodegenerative models?

- Amyloid-β (Aβ) pathology models: Co-administer THDOC with Aβ1–42 in hippocampal cultures and quantify synaptic markers (e.g., GFAP for astrogliosis) via immunofluorescence .

- Electrophysiology + genetic models: Use CRISPR-edited neurons lacking δ-subunits to isolate THDOC’s dependence on α4β3δ GABAA receptors .

Key Finding:

- THDOC reduces neuronal excitability in hippocampal circuits by enhancing tonic inhibition, a potential therapeutic mechanism for epilepsy or stress-related disorders .

How do genetic polymorphisms influence THDOC metabolism, and what are the implications for translational research?

- CYP11B2 variants: SNPs like rs138009835 alter 17α-hydroxylation, affecting the tetrahydrodeoxycorticosterone (THDOC)/tetrahydrodeoxycortisol ratio in urine. This impacts adrenal steroidogenesis and stress response .

- Methodology:

Translational Insight:

- Population-specific allele frequencies may explain variability in THDOC’s neuroprotective efficacy, necessitating stratified clinical trials .

What strategies address contradictory findings in THDOC’s effects on hypothalamic-pituitary-adrenal (HPA) axis regulation?

- Contradiction: THDOC suppresses PVN pre-sympathetic neurons at low doses (10 nM) but enhances GABAergic tone in stress models .

- Resolution:

How is THDOC’s therapeutic potential evaluated in neuropsychiatric disorders?

- Anxiety/Depression Models:

- Inject THDOC in rodents pre-exposed to chronic mild stress and assess behavioral endpoints (e.g., elevated plus maze, forced swim test).

- Pair with PET imaging to track GABAA receptor occupancy .

- Limitation: THDOC’s short half-life (~20–30 min) necessitates slow-release formulations for in vivo studies .

Tables for Key Experimental Parameters

| Parameter | THDOC Concentration | Effect on GABA Currents | Reference |

|---|---|---|---|

| Hippocampal Neurons | 10 nM | No consistent effect | |

| Hypothalamic Neurons | 100 nM | +115% enhancement | |

| Thalamocortical Neurons | 1 µM | +180% enhancement | |

| Neocortical Neurons | 10 nM | −20% inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.